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\

Get Quote

Compound Name: Boc-homophenylalaninal
CAS No.: 170112-07-9
Cat. No.: B3048458

Boc-homophenylalaninal is a derivative of the non-proteinogenic amino acid

homophenylalanine. Its structure is characterized by three key features:

An aldehyde functional group, which is a highly reactive electrophile, participating in a wide
array of carbon-carbon and carbon-heteroatom bond-forming reactions.

A Boc (tert-butoxycarbonyl) protecting group on the a-amino group. The Boc group is a
cornerstone of modern peptide synthesis, prized for its stability under a wide range of
conditions and its facile removal under mildly acidic conditions, such as with trifluoroacetic
acid (TFA).[1][2][3][4] This protection prevents unwanted side reactions of the amine
nucleophile.

A chiral center at the a-carbon, making it a valuable chiral building block for the
enantioselective synthesis of complex molecules.[5][6][7] The stereochemistry of this center
is crucial in determining the biological activity of the final products, as drug-receptor
interactions are highly dependent on chirality.[6]
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The additional methylene group in the side chain compared to its proteinogenic counterpart,
phenylalanine, provides increased conformational flexibility and lipophilicity. This modification
can be strategically employed to enhance the pharmacokinetic and pharmacodynamic
properties of peptide-based therapeutics.
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Caption: Structure of Boc-homophenylalaninal.

Synthesis of Boc-Homophenylalaninal

The most common and reliable method for the synthesis of Boc-homophenylalaninal involves
the partial reduction of the corresponding N-Boc-homophenylalanine derivative (e.g., the
methyl ester or a Weinreb amide).

Experimental Protocol: Reduction of N-Boc-
Homophenylalanine Methyl Ester

This protocol outlines a standard laboratory procedure for the synthesis of Boc-
homophenylalaninal.

Step 1: Esterification of Boc-Homophenylalanine If starting from Boc-homophenylalanine, it
must first be converted to its methyl ester. This can be achieved using standard esterification
conditions, such as reacting with methanol in the presence of a catalyst like thionyl chloride or
by using a milder reagent like (trimethylsilyl)diazomethane.

Step 2: DIBAL-H Reduction

Dissolve N-Boc-homophenylalanine methyl ester in an anhydrous, aprotic solvent such as
dichloromethane (DCM) or toluene under an inert atmosphere (e.g., argon or nitrogen).

e Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to
prevent over-reduction to the corresponding alcohol.

o Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g.,
hexanes or toluene) dropwise to the cooled solution. The stoichiometry is crucial; typically,
1.1 to 1.5 equivalents of DIBAL-H are used.

« Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by thin-layer
chromatography (TLC).
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e Upon completion, quench the reaction by the slow addition of methanol, followed by an
agueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid.
The choice of quenching agent can affect the ease of the workup.

» Allow the mixture to warm to room temperature and stir until two clear layers form.

o Perform a standard aqueous workup: separate the organic layer, extract the aqueous layer
with the organic solvent, combine the organic layers, wash with brine, dry over anhydrous
sodium sulfate or magnesium sulfate, and concentrate in vacuo to yield the crude aldehyde.

Step 3: Purification The crude Boc-homophenylalaninal is typically purified by flash column
chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Causality Behind Experimental Choices:

e Anhydrous Conditions: DIBAL-H is highly reactive with water. The presence of moisture
would consume the reagent and lead to lower yields.

e Low Temperature (-78 °C): The aldehyde intermediate is susceptible to further reduction to
the alcohol. The low temperature stabilizes the tetrahedral intermediate formed upon
nucleophilic attack of the hydride, preventing over-reduction.

 Inert Atmosphere: Prevents the reaction of DIBAL-H with atmospheric oxygen and moisture.

Applications in the Synthesis of Bioactive
Molecules

Boc-homophenylalaninal is a cornerstone in the synthesis of a variety of bioactive
compounds, particularly protease inhibitors and peptide mimetics.

Synthesis of Protease Inhibitors

Proteases are enzymes that catalyze the cleavage of peptide bonds and are implicated in
numerous diseases, including viral infections, cancer, and cardiovascular disorders.[8]
Protease inhibitors are molecules that block the activity of these enzymes.[8] The aldehyde
functionality of Boc-homophenylalaninal is an excellent electrophilic "warhead" that can react
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with nucleophilic residues (e.g., cysteine or serine) in the active site of a protease to form a
covalent, yet often reversible, adduct, thereby inhibiting the enzyme.[9]

A recent study demonstrated the use of Boc-L-homophenylalaninal in the synthesis of potent
inhibitors of the SARS-CoV-2 main protease.[10] The synthetic route involved converting the
aldehyde into a nitroalkene, which serves as a Michael acceptor for the catalytic cysteine
residue in the Mpro active site.

Experimental Workflow:

» Nitroaldol (Henry) Reaction: Boc-L-homophenylalaninal is reacted with nitromethane in the
presence of a base (e.g., an amine base) to form a nitroaldol adduct.

o Dehydration: The resulting nitroalcohol is then dehydrated to yield the corresponding peptidyl
nitroalkene inhibitor. This can be achieved through mesylate activation followed by
elimination.[10]
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Caption: Synthesis of a nitroalkene protease inhibitor.

This approach highlights the utility of Boc-homophenylalaninal as a scaffold for creating
covalent inhibitors, a class of drugs known for their high potency and prolonged duration of
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action. The Boc group can be removed at a later stage to allow for further peptide chain
extension.

Role in Peptide Mimetics and Drug Design

The incorporation of unnatural amino acids like homophenylalanine is a common strategy in
medicinal chemistry to develop peptide mimetics with improved therapeutic profiles.[11][12]
Boc-homophenylalaninal serves as a key starting material for synthesizing these modified
peptides. For instance, it can be used in reductive amination reactions to introduce a modified
N-terminus or to create novel side-chain linkages.

Reductive Amination Protocol:

» Dissolve Boc-homophenylalaninal and the desired primary or secondary amine (e.g., the
N-terminus of a peptide) in a suitable solvent such as methanol or dichloroethane.

e Add a mild reducing agent, such as sodium cyanoborohydride (NaBHsCN) or sodium
triacetoxyborohydride (STAB). STAB is often preferred as it is less toxic and the reaction can
be performed at a neutral pH.

 Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

o Work up the reaction by adding an aqueous base (e.g., saturated sodium bicarbonate
solution) and extracting the product with an organic solvent.

» Purify the resulting secondary or tertiary amine by column chromatography.

This methodology allows for the facile creation of peptide bonds isosteres, which can enhance
the metabolic stability of a peptide by making it resistant to proteolytic degradation.

As a Chiral Building Block in Asymmetric Synthesis

Beyond peptide and inhibitor synthesis, the aldehyde group of Boc-homophenylalaninal can
be used in a variety of stereoselective carbon-carbon bond-forming reactions, such as aldol
additions, Wittig reactions, and Grignard additions. The inherent chirality of the molecule can
be used to direct the stereochemical outcome of these reactions, making it a valuable tool in
the total synthesis of complex natural products and pharmaceuticals.[5][6][13]
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Quantitative Data Summary:

Enantiomeric/
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Synthesis Amination ] ]
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) Varies with
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- Aldol Reaction 50-90% substrate and General Protocol
Addition N
conditions
Conclusion

Boc-homophenylalaninal is a highly versatile and valuable chiral building block for organic
and medicinal chemists. Its unique combination of a reactive aldehyde, a robust protecting
group, and a defined stereocenter allows for its strategic application in the synthesis of a wide
range of complex and biologically active molecules. From potent protease inhibitors to
metabolically stable peptide mimetics, the applications of Boc-homophenylalaninal continue
to expand, solidifying its importance in modern drug discovery and development. The protocols
and principles outlined in this guide provide a solid foundation for researchers to effectively
utilize this powerful synthetic tool.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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